
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol es un compuesto orgánico con una estructura compleja que incluye un átomo de cloro, dos grupos fenilo y un grupo alquino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol generalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso de materiales de partida como fenilacetileno y benzaldehído. La reacción procede a través de una serie de pasos que incluyen condensación aldólica, halogenación y reducción para lograr el producto deseado. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, son cruciales para optimizar el rendimiento y la pureza del compuesto.
Métodos de producción industrial
La producción industrial de (3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran una calidad constante y un alto rendimiento, que son esenciales para aplicaciones comerciales.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo alquino en un alqueno o un alcano.
Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: La hidrogenación usando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄) son agentes reductores típicos.
Sustitución: Los nucleófilos como la azida de sodio (NaN₃) o el cianuro de potasio (KCN) se pueden usar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de benzofenona, mientras que la reducción puede producir derivados de difenilpenteno o difenilpentano.
Aplicaciones Científicas De Investigación
(3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar interacciones enzimáticas y afinidades de unión.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual (3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. La estructura única del compuesto le permite encajar en sitios de unión específicos, modulando la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
(3R)-2-Bromo-1,5-difenilpent-1-en-4-in-3-ol: Estructura similar con un átomo de bromo en lugar de cloro.
(3R)-2-Yodo-1,5-difenilpent-1-en-4-in-3-ol: Contiene un átomo de yodo en lugar de cloro.
(3R)-2-Fluoro-1,5-difenilpent-1-en-4-in-3-ol: Sustitución de átomos de flúor.
Singularidad
La presencia del átomo de cloro en (3R)-2-Cloro-1,5-difenilpent-1-en-4-in-3-ol confiere perfiles únicos de reactividad e interacción en comparación con sus análogos halogenados. Esto lo hace particularmente útil en reacciones químicas y aplicaciones específicas donde las propiedades del cloro son ventajosas.
Propiedades
Número CAS |
819851-09-7 |
|---|---|
Fórmula molecular |
C17H13ClO |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
(3R)-2-chloro-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C17H13ClO/c18-16(13-15-9-5-2-6-10-15)17(19)12-11-14-7-3-1-4-8-14/h1-10,13,17,19H/t17-/m1/s1 |
Clave InChI |
MJBUDKZVBLGHPG-QGZVFWFLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C=C([C@@H](C#CC2=CC=CC=C2)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(C#CC2=CC=CC=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

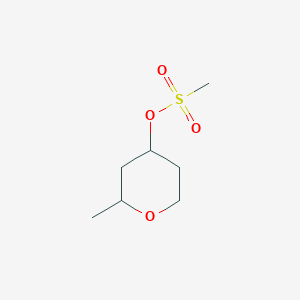
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
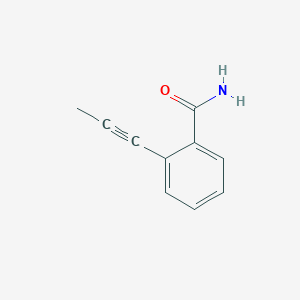



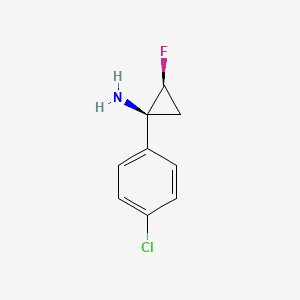
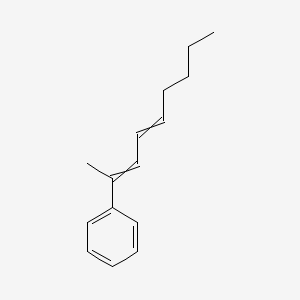
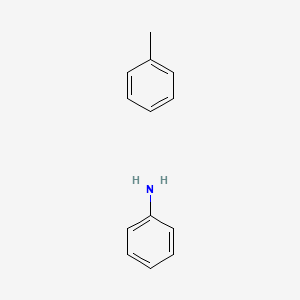
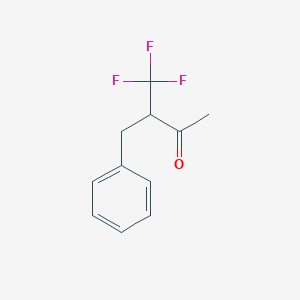
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)
